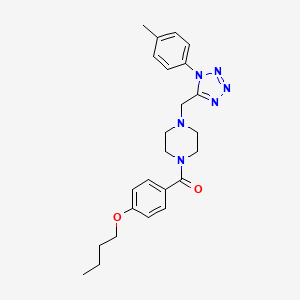

(4-butoxyphenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

The compound “(4-butoxyphenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” is a piperazine-based methanone derivative featuring a tetrazole moiety and substituted aryl groups. Its structure combines a 4-butoxyphenyl group (a para-substituted phenyl with a butoxy chain) and a p-tolyl (4-methylphenyl)-tetrazole unit linked via a piperazine scaffold. This design is characteristic of bioactive molecules targeting receptors or enzymes where lipophilicity and steric bulk influence activity . Such compounds are often explored for antiproliferative, antimicrobial, or receptor-modulating activities due to their structural versatility .

Properties

IUPAC Name |

(4-butoxyphenyl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2/c1-3-4-17-32-22-11-7-20(8-12-22)24(31)29-15-13-28(14-16-29)18-23-25-26-27-30(23)21-9-5-19(2)6-10-21/h5-12H,3-4,13-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJSOIHCBQRTIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-butoxyphenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, identified by its CAS number 1049486-04-5, is a complex organic molecule that has garnered interest in the field of medicinal chemistry. This article explores its biological activity, particularly focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

Molecular Formula: C24H30N6O2

Molecular Weight: 434.544 g/mol

IUPAC Name: (4-butoxyphenyl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone

This compound features a piperazine ring linked to a tetrazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the piperazine and tetrazole components, both of which have been extensively studied for their pharmacological effects.

Anticancer Activity

Research indicates that tetrazole derivatives exhibit significant anticancer properties. For instance, studies involving similar structures have shown that they can act as microtubule destabilizers, inhibiting cancer cell proliferation by disrupting mitotic processes. For example, compounds with a tetrazole scaffold have demonstrated potency against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .

The proposed mechanism for the anticancer activity involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This disruption is crucial for halting the growth of rapidly dividing cancer cells .

Other Biological Activities

In addition to anticancer effects, the compound may also exhibit:

- Antimicrobial Activity: Similar piperazine derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects: The structural features of the compound could contribute to anti-inflammatory properties, as seen in other related compounds .

Case Studies and Research Findings

Comparison with Similar Compounds

Notes

Substituent Optimization : The butoxyphenyl group balances lipophilicity and chain length, but replacing it with shorter alkoxy chains (e.g., methoxy) or polar groups (e.g., sulfonamide) could tailor solubility and target selectivity.

Biological Testing Gap: No antiproliferative or receptor-binding data are reported for the target compound. Prioritizing assays against kinases (e.g., EGFR, VEGFR) or cancer cell lines is recommended.

Crystallographic Data : Structural analogs (e.g., pyrazoline derivatives) highlight the importance of crystal packing in stability; SHELX-based crystallography could resolve conformational details .

Q & A

Basic: What synthetic methodologies are most effective for preparing (4-butoxyphenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the tetrazole ring via cycloaddition between nitriles and sodium azide under acidic conditions .

- Step 2: Alkylation of the tetrazole with a p-tolyl group using Ullmann coupling or palladium-catalyzed cross-coupling .

- Step 3: Piperazine functionalization via nucleophilic substitution or reductive amination to attach the (4-butoxyphenyl)methanone moiety .

Key reagents include sodium borohydride for reductions, triethylamine as a base, and dichloromethane as a solvent. Optimization of temperature (e.g., 60–80°C for cycloaddition) and pH (neutral for stability) is critical for yield improvement .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

Use a combination of:

- X-ray crystallography to resolve the 3D conformation of the tetrazole-piperazine core .

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm substituent positions, e.g., distinguishing piperazine protons (δ 2.5–3.5 ppm) and tetrazole carbons (δ 145–155 ppm) .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated m/z for C₂₉H₃₁N₇O₂: 509.25) .

Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or isomerism, requiring column chromatography or recrystallization .

Advanced: What experimental strategies are recommended to resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies in biological activity (e.g., varying IC₅₀ values in enzyme assays) may arise from:

- Assay conditions: Differences in buffer pH, incubation time, or solvent (DMSO vs. aqueous) can alter ligand-receptor interactions. Standardize protocols using guidelines from .

- Isomerism: The tetrazole group can exhibit tautomerism (1H vs. 2H forms), affecting binding. Use 2D NMR (NOESY) or computational docking to identify dominant tautomers .

- Cellular context: Screen across multiple cell lines (e.g., HEK293 vs. HeLa) and validate with orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Advanced: How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?

Answer:

- Molecular docking (AutoDock Vina): Model interactions between the tetrazole moiety and target enzymes (e.g., carbonic anhydrase), focusing on hydrogen bonds with active-site residues .

- DFT calculations (Gaussian): Optimize geometry and calculate electrostatic potential surfaces to predict reactivity at the piperazine nitrogen .

- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Advanced: What environmental impact assessment strategies are applicable for this compound in ecotoxicology studies?

Answer:

- Environmental fate modeling: Use EPI Suite to predict biodegradation half-life and bioaccumulation potential (log Kow) .

- Toxicity assays:

- Metabolite profiling: Identify transformation products via LC-QTOF-MS in simulated sunlight (UV irradiation) .

Contradictory data (e.g., higher-than-predicted persistence) may require site-specific mesocosm studies .

Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS: Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions for the parent ion (m/z 509 → 392) .

- Sample preparation: Protein precipitation (acetonitrile) or solid-phase extraction (HLB cartridges) to minimize matrix effects .

- Validation parameters: Assess linearity (R² > 0.99), LOD (≤1 ng/mL), and precision (%RSD < 15%) per ICH guidelines .

Advanced: How can researchers design assays to probe the mechanism of action of this compound in neurodegenerative models?

Answer:

- In vitro:

- In vivo:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.